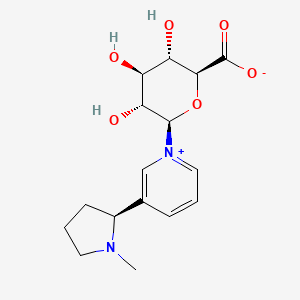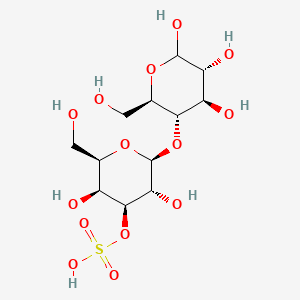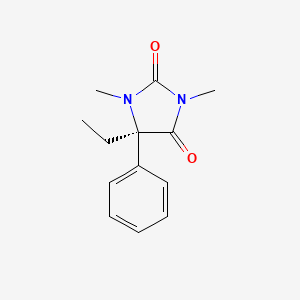
2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is a specialized reagent commonly used in the synthesis of nucleoside analogs, which are integral to a variety of antiviral and anticancer drugs . It promotes efficient bond formation between complex molecules .
Molecular Structure Analysis
The linear formula of this compound is C8H15NO4 · C7H8SO3 . It has a molecular weight of 361.41 .Physical And Chemical Properties Analysis
This compound appears as a powder and is soluble in DMSO . It has a storage temperature of -20°C . The melting point is between 121-123°C .Scientific Research Applications
Synthesis of Nucleoside Analogs
This compound is a specialized reagent commonly used in the synthesis of nucleoside analogs . These analogs are crucial components in the development of antiviral and anticancer drugs. The compound promotes efficient bond formation between complex molecules, making it an invaluable asset in medicinal chemistry.
Proteomics Research
As a biochemical for proteomics research, this salt is used to study protein interactions and functions . Its solubility in DMSO and stable physical properties at low temperatures make it suitable for experiments involving protein dynamics and structure analysis.
Genotoxicity Studies
The p-toluenesulfonate group within the compound is relevant for genotoxicity studies . It can be used to quantify genotoxic impurities in pharmaceuticals, ensuring the safety and efficacy of drugs.
Chemical Synthesis
This salt serves as a building block in chemical synthesis . Its reactive sites are useful for constructing larger, more complex molecules, which can be applied in creating new compounds for industrial or research purposes.
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reference material . Its well-defined properties and purity make it ideal for calibrating instruments and validating analytical methods.
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-amino-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.C7H8O3S/c1-8(2)12-5-4(3-10)11-7(9)6(5)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10H,3,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t4-,5-,6-,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFITJXVRJPKJ-QKVQOOBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2C(OC(C2O1)N)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)






![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

